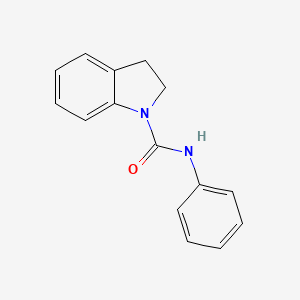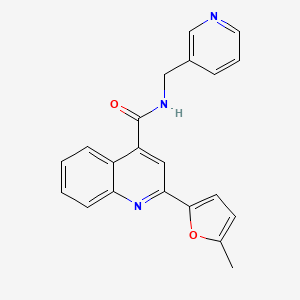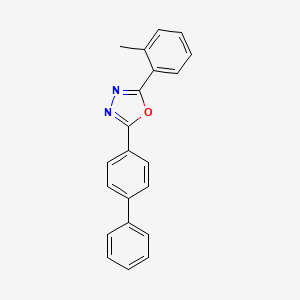![molecular formula C17H15FN4O5 B14952169 3-fluoro-N-{2-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B14952169.png)
3-fluoro-N-{2-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-N-(2-{2-[(E)-1-(2-Methoxy-5-Nitrophenyl)Methylidene]Hydrazino}-2-Oxoethyl)Benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorine atom, a methoxy group, and a nitrophenyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(2-{2-[(E)-1-(2-Methoxy-5-Nitrophenyl)Methylidene]Hydrazino}-2-Oxoethyl)Benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 2-methoxy-5-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3-fluorobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-N-(2-{2-[(E)-1-(2-Methoxy-5-Nitrophenyl)Methylidene]Hydrazino}-2-Oxoethyl)Benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro-oxides or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
3-Fluoro-N-(2-{2-[(E)-1-(2-Methoxy-5-Nitrophenyl)Methylidene]Hydrazino}-2-Oxoethyl)Benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Fluoro-N-(2-{2-[(E)-1-(2-Methoxy-5-Nitrophenyl)Methylidene]Hydrazino}-2-Oxoethyl)Benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved often include signal transduction cascades, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoro-N-(2-{2-[(E)-1-(2-Methoxyphenyl)Methylidene]Hydrazino}-2-Oxoethyl)Benzamide
- 3-Fluoro-N-(2-{2-[(E)-1-(2-Nitrophenyl)Methylidene]Hydrazino}-2-Oxoethyl)Benzamide
Uniqueness
Compared to similar compounds, 3-Fluoro-N-(2-{2-[(E)-1-(2-Methoxy-5-Nitrophenyl)Methylidene]Hydrazino}-2-Oxoethyl)Benzamide stands out due to the presence of both methoxy and nitro groups, which confer unique electronic and steric properties
Propriétés
Formule moléculaire |
C17H15FN4O5 |
|---|---|
Poids moléculaire |
374.32 g/mol |
Nom IUPAC |
3-fluoro-N-[2-[(2E)-2-[(2-methoxy-5-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C17H15FN4O5/c1-27-15-6-5-14(22(25)26)8-12(15)9-20-21-16(23)10-19-17(24)11-3-2-4-13(18)7-11/h2-9H,10H2,1H3,(H,19,24)(H,21,23)/b20-9+ |
Clé InChI |
ZZYHEWDRAJIITC-AWQFTUOYSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)F |
SMILES canonique |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)CNC(=O)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14952126.png)
![Methyl 4-(2-chlorophenyl)-2-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B14952133.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14952139.png)

![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(2,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B14952146.png)
![6-imino-2-oxo-N-(propan-2-yl)-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14952148.png)
![5-methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14952153.png)
![2-(4-chlorophenoxy)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14952160.png)
![3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14952164.png)
![4-{2-[(2,5-Dichlorophenyl)sulfanyl]ethyl}pyridine](/img/structure/B14952174.png)
![(5Z)-5-(4-ethoxybenzylidene)-2-[(E)-2-(4-fluorophenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14952179.png)
